molecular formula C14H15N3O3 B14920823 1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid

1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B14920823
M. Wt: 273.29 g/mol
InChI Key: RLYCFBRLFKGARS-UHFFFAOYSA-N
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Description

1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a carboxylic acid group at the 4-position and a phenylethylamino group at the 2-position, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring structure . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to reflux temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, more efficient catalysts, and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The phenylethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a phenylethylamino group and a carboxylic acid group makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

1-[2-oxo-2-(1-phenylethylamino)ethyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C14H15N3O3/c1-10(11-5-3-2-4-6-11)16-13(18)9-17-8-12(7-15-17)14(19)20/h2-8,10H,9H2,1H3,(H,16,18)(H,19,20)

InChI Key

RLYCFBRLFKGARS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=C(C=N2)C(=O)O

Origin of Product

United States

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